3-Chloro-4,5-difluorobenzyl chloride
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Overview
Description
3-Chloro-4,5-difluorobenzyl chloride is an organic compound with the molecular formula C7H4ClF2. It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4,5-difluorobenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 3,4-difluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-difluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include reduced benzyl derivatives.
Scientific Research Applications
3-Chloro-4,5-difluorobenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-difluorobenzyl chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms enhance the compound’s reactivity by increasing the electron-withdrawing effect, making the benzyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorobenzyl chloride
- 3-Chlorobenzyl chloride
- 4,5-Difluorobenzyl chloride
Uniqueness
3-Chloro-4,5-difluorobenzyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .
Properties
Molecular Formula |
C7H4Cl2F2 |
---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1-chloro-5-(chloromethyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI Key |
RFAWSEVOOGTBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)CCl |
Origin of Product |
United States |
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